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Abstract
AZD3355, also known as Lesogaberan, is a selective agonist of the gamma-aminobutyric acid

type B (GABA-B) receptor. Initially developed by AstraZeneca for the treatment of

gastroesophageal reflux disease (GERD), the compound showed limited clinical efficacy for

this indication. However, a subsequent computational drug repositioning effort identified

AZD3355 as a promising candidate for the treatment of non-alcoholic steatohepatitis (NASH).

Preclinical studies have since demonstrated its potential hepatoprotective, anti-inflammatory,

and anti-fibrotic properties. This document provides a detailed technical guide on the discovery,

development history, mechanism of action, and experimental data associated with AZD3355.

Discovery and Initial Development for
Gastroesophageal Reflux Disease (GERD)
AZD3355 was rationally designed as a peripherally-restricted GABA-B receptor agonist with the

goal of reducing transient lower esophageal sphincter relaxations (TLESRs), a key mechanism

in the pathophysiology of GERD.[1] Compared to the existing GABA-B agonist baclofen,

AZD3355 was developed to have a more favorable side-effect profile by limiting its penetration

into the central nervous system.[2]
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In preclinical studies, AZD3355 demonstrated potent and selective agonism at the GABA-B

receptor. In dog models, it was shown to effectively inhibit TLESRs and reduce acid reflux.[2]

Clinical Development for GERD
AZD3355 progressed to Phase I and II clinical trials for the treatment of GERD.[3] As an add-

on therapy to proton pump inhibitors (PPIs), it demonstrated a reduction in the number of

TLESRs, an increase in lower esophageal sphincter pressure, and a decrease in reflux

episodes in patients with GERD.[4][5] However, a Phase 2b clinical trial (NCT01005251)

revealed that AZD3355 did not achieve a clinically meaningful improvement in GERD

symptoms, leading to the discontinuation of its development for this indication by AstraZeneca.

[6][7]

Repositioning for Non-alcoholic Steatohepatitis
(NASH)
In a significant turn in its development trajectory, AZD3355 was identified as a potential

therapeutic for NASH through a computational drug repositioning strategy.[1][7] This approach

utilized connectivity mapping to compare the gene expression signatures of various drugs with

disease-specific gene expression profiles, revealing a potential beneficial role for a GABA-B

agonist in NASH.[8]

Preclinical Evidence in NASH Models
Subsequent preclinical investigations have provided evidence supporting the therapeutic

potential of AZD3355 in NASH. These studies have demonstrated its ability to mitigate key

pathological features of the disease.

In Vitro and Ex Vivo Studies: In human hepatic stellate cells and precision-cut liver slices,

AZD3355 was shown to down-regulate the expression of pro-fibrotic and pro-inflammatory

genes and proteins.[1][7]

In Vivo Studies: In a well-established murine model of NASH, administration of AZD3355

resulted in improved liver histology, a reduction in the expression of genes associated with

fibrosis, and a decrease in the development of liver tumors.[7] The efficacy observed in this
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animal model was comparable to that of obeticholic acid, a known FXR agonist with activity

in NASH.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

AZD3355.

Table 1: Receptor Binding and Potency
Parameter Species/System Value Reference

EC50
Human recombinant

GABA-B receptors
8.6 nM [9]

Ki
Rat GABA-B

receptors
5.1 nM [9]

Ki Rat GABA-A receptors 1.4 µM [9]

Table 2: Preclinical Efficacy in a Dog Model of GERD

Treatment Dose

Reduction in
Reflux
Episodes (vs.
Control)

Reduction in
Acid Exposure
Time (vs.
Control)

Reference

Lesogaberan 7 µmol/kg 57% 54% [2]

Baclofen 2.8 µmol/kg 40% 31% [2]

Table 3: Clinical Trial Results for GERD (NCT00394472)
Treatment
Group

N
Responder
Rate

p-value (vs.
Placebo)

Reference

Lesogaberan (65

mg BID)
114 16% 0.026 [3]

Placebo 118 8% - [3]
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Table 4: Clinical Trial Results for GERD (NCT01005251)
Treatment
Group

N
Responder
Rate

p-value (vs.
Placebo)

Reference

Lesogaberan (60

mg BID)
~132 20.9% NS [6]

Lesogaberan

(120 mg BID)
~133 25.6% NS [6]

Lesogaberan

(180 mg BID)
~132 23.5% NS [6]

Lesogaberan

(240 mg BID)
~132 26.2% < 0.1 [6]

Placebo ~132 17.9% - [6]

Experimental Protocols
In Vitro Assay for GABA-B Receptor Activation
Objective: To determine the potency of AZD3355 in activating the human GABA-B receptor.

Methodology:

Chinese Hamster Ovary (CHO) cells were stably co-transfected with cDNAs encoding the

human GABA-B R1a and GABA-B R2 receptor subunits, along with a G-protein-coupled

inwardly rectifying potassium channel (GIRK1).

Cells were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, non-

essential amino acids, and antibiotics.

For the assay, cells were plated in 96-well plates and loaded with a fluorescent membrane

potential-sensitive dye.

Increasing concentrations of AZD3355 were added to the wells.

Changes in membrane potential due to GIRK channel activation were measured using a

fluorescence plate reader.
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The EC50 value was calculated from the concentration-response curve.

In Vivo Murine Model of NASH
Objective: To evaluate the efficacy of AZD3355 in a preclinical model of NASH.

Methodology:

Male C57BL/6J mice were fed a high-fat, high-carbohydrate diet for 12 weeks to induce

obesity and insulin resistance.

Following the initial dietary induction, mice were administered a low dose of carbon

tetrachloride (CCl4) twice weekly for 8 weeks to induce liver fibrosis.

During the CCl4 administration period, mice were treated daily with either vehicle, AZD3355

(at various doses), or a positive control (e.g., obeticholic acid) via oral gavage.

At the end of the treatment period, animals were euthanized, and liver tissue and blood

samples were collected.

Liver tissue was processed for histological analysis (H&E staining for steatosis and

inflammation, Sirius Red staining for fibrosis) and gene expression analysis (qRT-PCR for

markers of fibrosis and inflammation).

Blood samples were analyzed for markers of liver injury (ALT, AST).
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Caption: AZD3355 activates the GABA-B receptor, leading to downstream cellular effects.

Experimental Workflow for NASH In Vivo Model

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10828281?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
C57BL/6J Mice

High-Fat, High-Carbohydrate Diet
(12 weeks)

NASH Induction:
Low-dose CCl4

(Twice weekly for 8 weeks)

Daily Oral Gavage
(8 weeks)

Treatment Groups:
- Vehicle

- AZD3355 (various doses)
- Positive Control

Endpoint:
Euthanasia & Sample Collection

Analysis:
- Histology (H&E, Sirius Red)

- qRT-PCR (Fibrosis, Inflammation)
- Serum Chemistry (ALT, AST)

Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of AZD3355 in a murine NASH model.

AZD3355 Development Timeline
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Caption: The development history of AZD3355 from a GERD candidate to a potential NASH

therapeutic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.medchemexpress.com/lesogaberan-hydrochloride.html
https://www.benchchem.com/product/b10828281#azd3355-discovery-and-development-history
https://www.benchchem.com/product/b10828281#azd3355-discovery-and-development-history
https://www.benchchem.com/product/b10828281#azd3355-discovery-and-development-history
https://www.benchchem.com/product/b10828281#azd3355-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10828281?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

